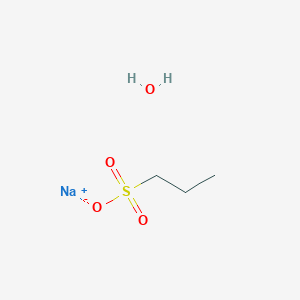

Sodium Propane-1-sulfonate Hydrate

Overview

Description

- Sodium Propane-1-sulfonate Hydrate (CAS No. 304672-01-3) is a sulfonate-containing compound.

- It is also known as 1-Propanesulfonic acid sodium salt monohydrate.

- The empirical formula is C3H7NaO3S · H2O, and the molecular weight is 164.16 g/mol.

- It forms a hydrate structure with propane as the guest molecule, adopting a structure II crystal lattice.

Synthesis Analysis

- Sodium Propane-1-sulfonate Hydrate can be synthesized by reacting propanesulfonic acid with an alkali.

- The resulting solution is filtered and crystallized to obtain the hydrate crystals.

Molecular Structure Analysis

- Sodium Propane-1-sulfonate Hydrate has a structure II crystal lattice, consisting of 16 small cages (S) and eight large cages (L).

- The water cages are stabilized by hydrogen bonding and can accommodate propane as the guest molecule.

Chemical Reactions Analysis

- Sodium Propane-1-sulfonate Hydrate can participate in various reactions, including S–S, N–S, and C–S bond-forming reactions.

- It serves as a versatile building block for synthesizing organosulfur compounds.

Physical And Chemical Properties Analysis

- Sodium Propane-1-sulfonate Hydrate is a white crystalline solid, soluble in water.

- It has a melting point of about 214-215°C and gradually loses crystal water when exposed to air.

Scientific Research Applications

1. Synthesis of Organosulfur Compounds

- Application Summary: Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

- Methods of Application: The specific methods of application depend on the type of reaction being performed. The reaction conditions can be adjusted to use sodium sulfinates as sulfonylating, sulfenylating, or sulfinylating reagents .

- Results or Outcomes: Significant progress has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

2. Gas Hydrate Management

- Application Summary: Surfactants, such as Sodium Propane-1-sulfonate Hydrate, play a crucial role in the formation of gas hydrates . They have been used to manage the formation kinetics and equilibria of gas hydrates .

- Methods of Application: The specific methods of application depend on the type of gas hydrate being managed. Surfactants can benefit from co-promoters that may be utilized in hydrate formation .

- Results or Outcomes: Surfactants have been shown to influence the formation kinetics and equilibria of gas hydrates . They have also been used in conjunction with co-promoters to enhance their effectiveness .

3. Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

- Application Summary: Sodium sulfinates can be used in sulfonyl radical-triggered ring-closing sulfonylation . This is a significant achievement in the field of organic synthesis .

- Methods of Application: The specific methods of application depend on the type of reaction being performed. The reaction conditions can be adjusted to use sodium sulfinates in sulfonyl radical-triggered ring-closing sulfonylation .

- Results or Outcomes: This method has been used to synthesize a variety of organosulfur compounds .

4. Photoredox Catalytic Transformations

- Application Summary: Sodium sulfinates can be used in photoredox catalytic transformations . This is a promising area of research in the field of organic synthesis .

- Methods of Application: The specific methods of application depend on the type of reaction being performed. The reaction conditions can be adjusted to use sodium sulfinates in photoredox catalytic transformations .

- Results or Outcomes: This method has been used to synthesize a variety of organosulfur compounds .

5. Site-Selective C–H Sulfonylation

- Application Summary: Sodium sulfinates can be used in site-selective C–H sulfonylation . This is a significant achievement in the field of organic synthesis .

- Methods of Application: The specific methods of application depend on the type of reaction being performed. The reaction conditions can be adjusted to use sodium sulfinates in site-selective C–H sulfonylation .

- Results or Outcomes: This method has been used to synthesize a variety of organosulfur compounds .

6. Electrochemical Synthesis of Sodium Sulfinates

- Application Summary: Sodium sulfinates can be synthesized using electrochemical methods . This is a promising area of research in the field of organic synthesis .

- Methods of Application: The specific methods of application depend on the type of reaction being performed. The reaction conditions can be adjusted to use sodium sulfinates in electrochemical synthesis .

- Results or Outcomes: This method has been used to synthesize a variety of sodium sulfinates .

Safety And Hazards

- Sodium Propane-1-sulfonate Hydrate is generally considered safe, but precautions should be taken during handling.

- Avoid inhalation, skin contact, and ingestion. Store in a dry, well-ventilated place away from fire.

Future Directions

- Research on surfactants or other additives to enhance hydrate management technologies is ongoing.

- Computational tools can provide insights into surfactant behavior during hydrate formation.

I hope this analysis provides a comprehensive overview of Sodium Propane-1-sulfonate Hydrate. If you need further details or have any specific questions, feel free to ask! 😊

properties

IUPAC Name |

sodium;propane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S.Na.H2O/c1-2-3-7(4,5)6;;/h2-3H2,1H3,(H,4,5,6);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQVXXQXZXDEHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635401 | |

| Record name | Sodium propane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium Propane-1-sulfonate Hydrate | |

CAS RN |

304672-01-3 | |

| Record name | Sodium propane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)

![3,4-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593109.png)